molecular formula C12H8BrNO B12967079 2-bromo-10H-phenoxazine

2-bromo-10H-phenoxazine

Cat. No.: B12967079
M. Wt: 262.10 g/mol
InChI Key: MHFVXOFXCDQBAM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-bromo-10H-phenoxazine typically involves the bromination of phenoxazine. One common method is the reaction of phenoxazine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.

Chemical Reactions Analysis

2-bromo-10H-phenoxazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form phenoxazine derivatives with different oxidation states.

    Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Comparison with Similar Compounds

2-bromo-10H-phenoxazine can be compared with other similar compounds, such as:

    Phenothiazine: Another heterocyclic compound with similar structural features but containing sulfur instead of oxygen.

    Phenazine: A nitrogen-containing heterocyclic compound with a similar framework.

Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

2-bromo-10H-phenoxazine

InChI

InChI=1S/C12H8BrNO/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H

InChI Key

MHFVXOFXCDQBAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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